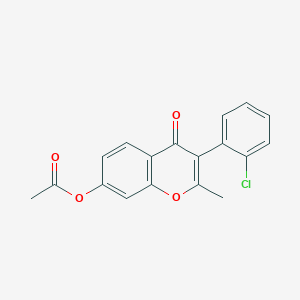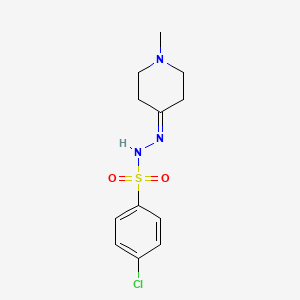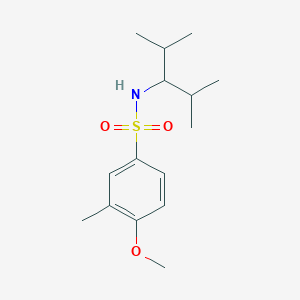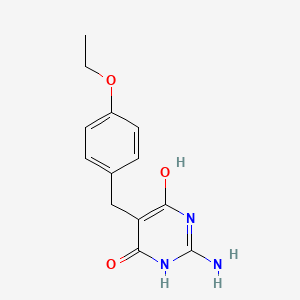
3-(2-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate, also known as CPOCMA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of chromone derivatives, which are known for their diverse biological activities. In
Mecanismo De Acción
The mechanism of action of 3-(2-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate is not fully understood, but it is believed to involve the modulation of several signaling pathways. This compound has been reported to inhibit the activity of NF-κB, a transcription factor that plays a critical role in inflammation and cancer. It also inhibits the expression of several pro-inflammatory cytokines, such as TNF-α and IL-6. This compound has been shown to activate the AMPK pathway, which is involved in regulating cellular energy metabolism.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects. It has been reported to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation in several animal models. This compound has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). In addition, this compound has been reported to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in several animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(2-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It exhibits diverse biological activities, making it a useful tool for studying various cellular processes. However, this compound also has some limitations. Its mechanism of action is not fully understood, and its potential side effects are not well characterized. Further studies are needed to fully understand the safety and efficacy of this compound.
Direcciones Futuras
There are several future directions for the study of 3-(2-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate. One potential area of research is the development of this compound-based therapies for the treatment of cancer and inflammation. Another area of research is the elucidation of the mechanism of action of this compound, which could lead to the discovery of new drug targets. Additionally, the safety and efficacy of this compound in human trials need to be further explored. Overall, the study of this compound holds great promise for the development of new therapies for various diseases.
Métodos De Síntesis
The synthesis of 3-(2-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate can be achieved through a multi-step process involving the condensation of 2-chlorobenzaldehyde with malonic acid in the presence of piperidine, followed by cyclization with acetic anhydride and acetic acid. The resulting product is purified through recrystallization to obtain pure this compound. This synthesis method has been reported in several research articles, and it provides a reliable and efficient approach to obtain this compound in large quantities.
Aplicaciones Científicas De Investigación
3-(2-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate has been extensively studied for its potential applications in scientific research. It has been reported to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been reported to reduce oxidative stress and inflammation in several animal models.
Propiedades
IUPAC Name |
[3-(2-chlorophenyl)-2-methyl-4-oxochromen-7-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClO4/c1-10-17(13-5-3-4-6-15(13)19)18(21)14-8-7-12(23-11(2)20)9-16(14)22-10/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFOEHRRHUEIPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[ethyl(phenyl)phosphoryl]-2-propanol](/img/structure/B5766700.png)
![5-[(4-chloro-2-isopropyl-5-methylphenoxy)methyl]-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5766707.png)


![dimethyl 5-({[(4-fluorophenyl)amino]carbonyl}amino)isophthalate](/img/structure/B5766725.png)

![5-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-nitrobenzamide](/img/structure/B5766751.png)





![6-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5766800.png)
